![molecular formula C13H23NO5 B3421185 Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate CAS No. 2102885-50-5](/img/no-structure.png)
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is a chemical compound with the CAS Number: 2102885-50-5 . It has a molecular weight of 273.33 . The IUPAC name for this compound is ethyl (Z)-2-((dimethylamino)methylene)-4,4-diethoxy-3-oxobutanoate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is an oil that is stored at room temperature . It has a molecular weight of 273.33 .Safety and Hazards
The safety information for Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal, followed by reaction with ethyl chloroformate and then with sodium ethoxide.", "Starting Materials": [ "Ethyl acetoacetate", "N,N-dimethylformamide dimethyl acetal", "Ethyl chloroformate", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride or potassium tert-butoxide to form the enamine intermediate.", "Step 2: The enamine intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: The ethyl carbamate is then treated with sodium ethoxide to form the final product, Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate." ] } | |
Número CAS |
2102885-50-5 |
Fórmula molecular |
C13H23NO5 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- |
Clave InChI |
SZFFCEBBQIJXEV-KTKRTIGZSA-N |
SMILES isomérico |
CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC |
SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
SMILES canónico |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



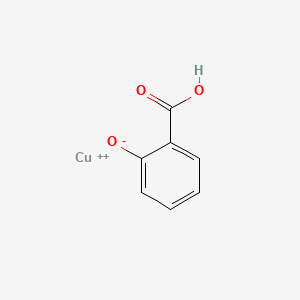
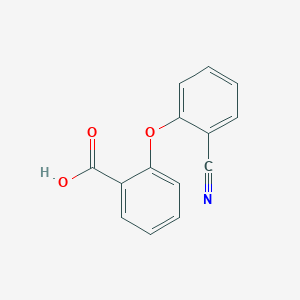
![[[3,4-Bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate](/img/structure/B3421124.png)


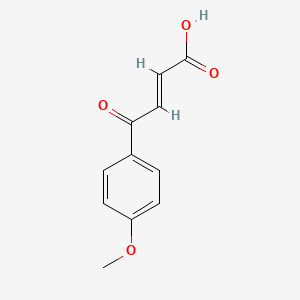
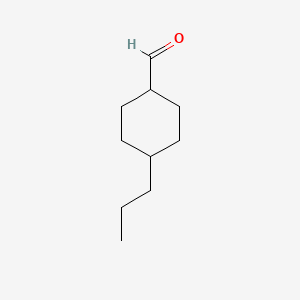

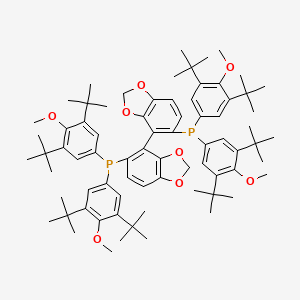
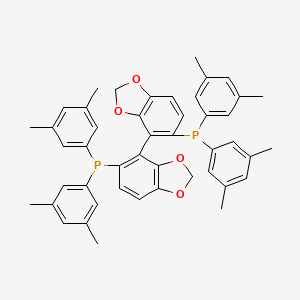
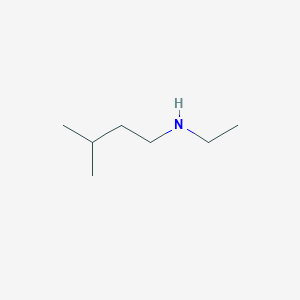
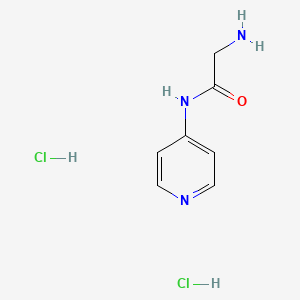
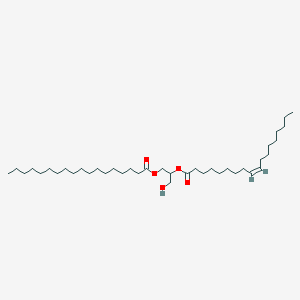
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)